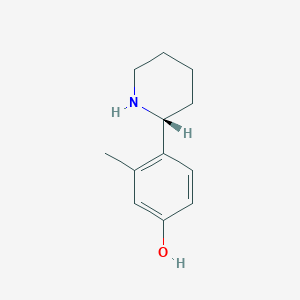
(R)-3-Methyl-4-(piperidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-4-(piperidin-2-yl)phenol is a chemical compound that features a phenol group substituted with a piperidine ring and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-4-(piperidin-2-yl)phenol typically involves the coupling of a substituted phenol with a piperidine derivative. One common method involves the reaction of 3-methylphenol with 2-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of ®-3-Methyl-4-(piperidin-2-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-3-Methyl-4-(piperidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenol group.
科学的研究の応用
®-3-Methyl-4-(piperidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-3-Methyl-4-(piperidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenol group allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
(S)-3-Methyl-4-(piperidin-2-yl)phenol: The enantiomer of the compound, which may have different biological activity.
4-(Piperidin-2-yl)phenol: A similar compound lacking the methyl group, which may affect its binding affinity and activity.
3-Methyl-4-(piperidin-1-yl)phenol: A compound with a different substitution pattern on the piperidine ring.
Uniqueness
®-3-Methyl-4-(piperidin-2-yl)phenol is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and interactions with molecular targets. The presence of the ®-configuration and the methyl group can enhance its binding affinity and selectivity for certain proteins, making it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-methyl-4-[(2R)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C12H17NO/c1-9-8-10(14)5-6-11(9)12-4-2-3-7-13-12/h5-6,8,12-14H,2-4,7H2,1H3/t12-/m1/s1 |
InChIキー |
PGTUQJGWJTYGLY-GFCCVEGCSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)O)[C@H]2CCCCN2 |
正規SMILES |
CC1=C(C=CC(=C1)O)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


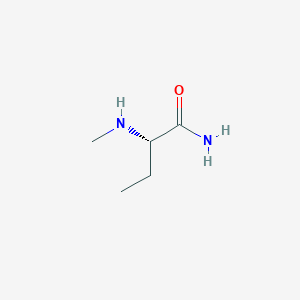


![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)
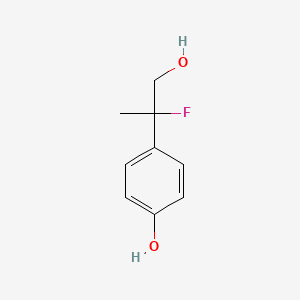
![10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)
![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
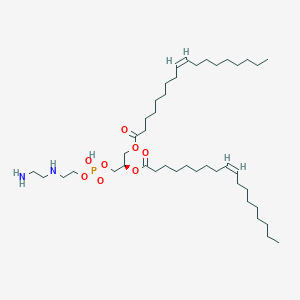

![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)

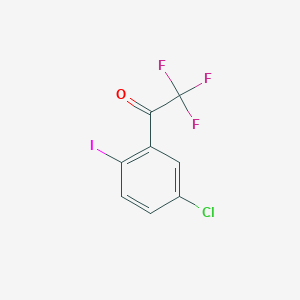

![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B12967336.png)
